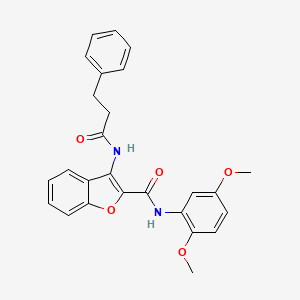![molecular formula C18H17ClN2O5S B2876380 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid CAS No. 743445-14-9](/img/structure/B2876380.png)
2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid is a chemical compound with the molecular formula C18H17ClN2O5S and a molecular weight of 408.9 g/mol . This compound is characterized by its complex structure, which includes a piperazine ring, a benzoic acid moiety, and a chlorobenzenesulfonyl group. It is primarily used in research and development settings, particularly in the pharmaceutical industry .
準備方法
The synthesis of 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of ethylenediamine with a suitable dihaloalkane to form the piperazine ring.
Introduction of the chlorobenzenesulfonyl group: The piperazine ring is then reacted with chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the chlorobenzenesulfonyl group.
Coupling with benzoic acid: The final step involves the coupling of the chlorobenzenesulfonyl-piperazine intermediate with benzoic acid or its derivatives under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid has several scientific research applications, including:
Pharmaceutical research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Biological studies: The compound is used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Chemical research: It serves as a model compound in studies of chemical reactivity and mechanism, particularly in the context of sulfonylation and piperazine chemistry.
作用機序
The mechanism of action of 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar compounds to 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid include:
2-[4-(3-Bromobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
2-[4-(3-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid: The presence of a methyl group instead of a chlorine atom can lead to differences in chemical properties and biological effects.
2-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid: The nitro group can introduce additional reactivity, particularly in reduction and substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-[4-(3-chlorophenyl)sulfonylpiperazine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-13-4-3-5-14(12-13)27(25,26)21-10-8-20(9-11-21)17(22)15-6-1-2-7-16(15)18(23)24/h1-7,12H,8-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYFWCVWQUKOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-ynamide](/img/structure/B2876297.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2876299.png)
![3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2876300.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-2-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2876305.png)
![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876306.png)

![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876311.png)
![5-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL (4-ISOPROPYLPHENYL) SULFONE](/img/structure/B2876312.png)
![tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2876313.png)
![4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2876315.png)

![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B2876318.png)
